3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
CAS No. |
422273-37-8 |
|---|---|
Molecular Formula |
C24H20ClN3O2S |
Molecular Weight |
449.95 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31) |
InChI Key |
HWUILDOQRMKKJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the class of tetrahydroquinazoline derivatives. Its unique structure, which includes a quinazoline core and a thioxo group, suggests potential for diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the carboxamide group enhances its solubility and reactivity in biological systems. The structural features contribute to its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN3O2S |
| Molecular Weight | 445.94 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects on various enzymes linked to cancer progression.
- Receptor Modulation : Interaction studies have shown binding affinities with receptors involved in cellular signaling pathways, indicating potential roles in modulating physiological responses.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. A study demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
In addition to anticancer activity, 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has shown antimicrobial properties against a range of pathogens. In vitro tests revealed significant inhibition of bacterial growth.
Case Studies
-
Study on Cancer Cell Lines : A recent investigation assessed the effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
Cell Line IC50 (µM) MCF-7 15 HeLa 25 - Antimicrobial Testing : Another study evaluated its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Key Positions
The target compound is compared to three analogs based on substituent modifications (Table 1):
Table 1: Structural Comparison of Quinazoline Derivatives
Key Observations:
In contrast, the 4-chlorobenzyl analog may exhibit improved electronic effects (para-substitution) with reduced steric constraints. Compound 8 replaces the benzyl group with a phenyl ring, eliminating the chlorine atom and altering hydrophobicity.
This difference could influence metabolic stability or target affinity.
The patent compound features a highly complex substituent, suggesting tailored pharmacokinetic or target-specific properties.
Hypothetical Pharmacological Implications
While biological data are absent in the evidence, structural trends suggest:
- 2-Chlorobenzyl vs. 4-Chlorobenzyl : The ortho-chloro substituent may reduce solubility but improve target binding through steric effects, whereas the para-substituted analog might exhibit better solubility and electronic interactions.
- Thioxo vs. Thioether : The thioxo group’s hydrogen-bonding capacity could enhance enzyme inhibition (e.g., soluble epoxide hydrolase) compared to thioether derivatives .
- Carboxamide vs. Ester : The carboxamide moiety may confer metabolic stability over ester groups, which are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
